3`-Methoxy Puerarin

Catalog No.
S15398935
CAS No.
M.F
C22H28O10
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3`-Methoxy Puerarin

Product Name

3`-Methoxy Puerarin

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C22H28O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2,4,6,8,10,13,15-16,18-25,27-29H,3,5,7H2,1H3

InChI Key

YYZRQTALASYXMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3C4C(C(C(C(O4)CO)O)O)O)O)O

3'-Methoxy Puerarin is a flavonoid compound derived from the root of Pueraria lobata, commonly known as kudzu. It is chemically classified as an isoflavone glycoside, with the molecular formula C22H22O10C_{22}H_{22}O_{10} and a molar mass of 446.4 g/mol. The compound features a methoxy group at the 3' position of the puerarin structure, which enhances its biological activity compared to its parent compound, puerarin. 3'-Methoxy Puerarin appears as a white powder and is soluble in methanol, with a melting point ranging from 212 to 213 °C .

Typical of flavonoids, including:

  • Oxidation: This may involve the conversion of hydroxyl groups to carbonyls.
  • Reduction: Reduction reactions can modify ketones or aldehydes into alcohols.
  • Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

These reactions are essential for synthesizing derivatives with potentially enhanced properties.

Research indicates that 3'-Methoxy Puerarin exhibits significant biological activities, including:

  • Neuroprotective Effects: It has been shown to increase neuron survival in the hippocampal region after ischemic injury, reducing apoptosis and promoting neuronal health .
  • Anti-inflammatory Properties: The compound modulates inflammatory pathways and reduces the expression of pro-inflammatory cytokines, contributing to its potential therapeutic effects in conditions like atherosclerosis .
  • Cardiovascular Benefits: It may improve endothelial function and reduce vascular inflammation, which are critical in preventing cardiovascular diseases .

The synthesis of 3'-Methoxy Puerarin typically involves:

  • Extraction from Natural Sources: The primary method is extracting it from Pueraria lobata using solvents like methanol or water.
  • Chemical Synthesis: Alternative synthetic routes may involve methoxylation of puerarin or other precursors through various chemical pathways, utilizing reagents such as methyl iodide under basic conditions .

Recent studies have explored the use of natural deep eutectic solvents (NaDES) for more efficient extraction processes, highlighting their effectiveness compared to conventional solvents .

3'-Methoxy Puerarin has several applications:

  • Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is explored for treating neurodegenerative diseases and cardiovascular conditions.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at improving cognitive function and cardiovascular health.
  • Cosmetics: The antioxidant properties may also be harnessed in skincare formulations to combat oxidative stress .

Studies have investigated the interactions of 3'-Methoxy Puerarin with various biological systems:

  • Cellular Interactions: It has been shown to affect monocyte adhesion to endothelial cells, suggesting a role in modulating vascular inflammation .
  • Pharmacokinetics: Research indicates that its bioavailability can be influenced by extraction methods and formulation strategies, impacting its therapeutic efficacy when administered orally .

Several compounds share structural similarities with 3'-Methoxy Puerarin, including:

Compound NameStructure SimilarityUnique Features
PuerarinParent compoundLacks methoxy group; lower bioactivity
DaidzeinIsoflavoneLacks glycosylation; different pharmacological profile
GenisteinIsoflavoneKnown for stronger estrogenic activity
FormononetinIsoflavoneMore potent in certain anti-cancer activities

Uniqueness of 3'-Methoxy Puerarin:
The presence of the methoxy group significantly enhances its biological activities compared to puerarin and other isoflavones. This modification not only improves solubility but also affects its interaction with biological targets, making it a promising candidate for therapeutic applications.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

452.16824709 g/mol

Monoisotopic Mass

452.16824709 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-11

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